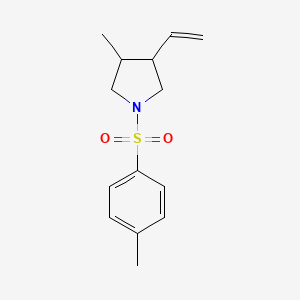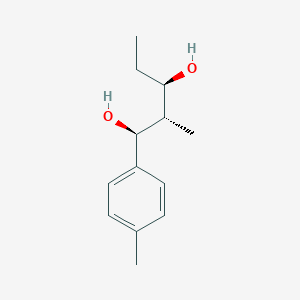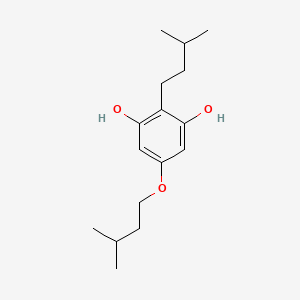![molecular formula C24H20Si B14200015 Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane CAS No. 922501-37-9](/img/structure/B14200015.png)
Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane is an organosilicon compound with a unique structure that includes both phenylethynyl and dimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane typically involves the reaction of dimethyl(phenylethynyl)silane with 2-(phenylethynyl)phenyl derivatives. One common method includes the alkylation of 2-[dimethyl-(phenylethynyl)silyl]methylthio]benzothiazoles with α-iodoketones in the absence of basic media and solvents . This reaction proceeds efficiently, yielding the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: The phenylethynyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane has several scientific research applications:
Biology: The compound’s derivatives can be used in the development of biologically active molecules and as probes in biochemical studies.
Mécanisme D'action
The mechanism of action of Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane involves its interaction with various molecular targets. The phenylethynyl groups can participate in π-π interactions, while the silicon atom can form bonds with other elements, facilitating the formation of complex structures. These interactions are crucial in its applications in materials science and organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsilane: Similar in structure but lacks the phenylethynyl groups, making it less versatile in certain reactions.
Trimethyl(phenylethynyl)silane: Contains a trimethylsilyl group instead of the dimethylsilyl group, leading to different reactivity and applications.
Uniqueness
Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane is unique due to its combination of phenylethynyl and dimethylsilyl groups, which provide a balance of reactivity and stability. This makes it a valuable compound in various fields, offering versatility that similar compounds may lack.
Propriétés
Numéro CAS |
922501-37-9 |
|---|---|
Formule moléculaire |
C24H20Si |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
dimethyl-(2-phenylethynyl)-[2-(2-phenylethynyl)phenyl]silane |
InChI |
InChI=1S/C24H20Si/c1-25(2,20-19-22-13-7-4-8-14-22)24-16-10-9-15-23(24)18-17-21-11-5-3-6-12-21/h3-16H,1-2H3 |
Clé InChI |
DMKKVSGFGAGPCI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C#CC1=CC=CC=C1)C2=CC=CC=C2C#CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)


![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
![1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14199956.png)
![3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14199959.png)

![2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B14199966.png)

![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)
![2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14200001.png)

